![molecular formula C19H19N3O5 B2462288 1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline CAS No. 300712-30-5](/img/structure/B2462288.png)
1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline
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Overview
Description
1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline, also known as MTBPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTBPI is a hydrazide derivative of indole-2,3-dione and has been synthesized using various methods.
Scientific Research Applications
- Methyl 3,4,5-trimethoxybenzoate has attracted attention due to its potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly its ability to inhibit tumor growth and induce apoptosis. Further studies are needed to elucidate the underlying mechanisms and optimize its therapeutic potential .
- The compound serves as a valuable building block in synthetic chemistry. Its unique structure allows for diverse modifications, making it useful for creating novel molecules. Researchers have employed it in the synthesis of various derivatives, including 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine .
- Methyl 3,4,5-trimethoxybenzoate is a natural product found in certain plants. Investigating its pharmacological properties can provide insights into its potential as a drug lead. Researchers have explored its interactions with biological targets and evaluated its bioactivity .
- Some studies suggest that this compound exhibits antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Researchers have examined its radical-scavenging abilities and potential health benefits .
- Researchers have used Methyl 3,4,5-trimethoxybenzoate as a probe in chemical biology studies. By tagging it with fluorescent or affinity labels, they can track its localization within cells, study its cellular uptake, and investigate its interactions with specific proteins or enzymes .
- The compound’s unique structure and functional groups make it interesting for material science applications. Researchers have explored its potential as a precursor for synthesizing functional materials, such as polymers, nanoparticles, or thin films .
Anticancer Properties
Synthetic Chemistry
Pharmacological Research
Antioxidant Activity
Chemical Biology
Material Science
Mechanism of Action
Target of action
Compounds with similar structures have been found to have anticancer activity .
Mode of action
Without specific information on “1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline”, it’s difficult to provide an accurate mode of action. Many anticancer drugs work by interacting with targets in the cell that control cell division and growth .
Biochemical pathways
Many anticancer drugs affect pathways related to cell division and growth .
Result of action
Without specific studies, it’s difficult to say what the molecular and cellular effects of “1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline” would be. If it does have anticancer activity, it might result in the death of cancer cells or the inhibition of their growth .
properties
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-22-13-8-6-5-7-12(13)16(19(22)24)20-21-18(23)11-9-14(25-2)17(27-4)15(10-11)26-3/h5-10,24H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKBZNUCKRDYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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